molecular formula C7H3BrF4 B1333229 2-Bromo-6-fluorobenzotrifluoride CAS No. 261951-85-3

2-Bromo-6-fluorobenzotrifluoride

Cat. No.: B1333229
CAS No.: 261951-85-3
M. Wt: 243 g/mol
InChI Key: LOXSSZUHCPBDMD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-6-fluorobenzotrifluoride (BFBTF) is a halogenated aromatic compound that contains both bromine and fluorine atoms . It is primarily used as a building block in organic synthesis . The primary targets of BFBTF are the molecules it is used to synthesize, which can include various drugs, agrochemicals, and materials .

Mode of Action

BFBTF interacts with its targets through various organic transformations. The presence of both bromine and fluorine atoms in BFBTF allows it to participate in various functional group transformations, such as nucleophilic substitution and cross-coupling reactions . These reactions enable the synthesis of diverse molecules from BFBTF.

Biochemical Pathways

The specific biochemical pathways affected by BFBTF depend on the molecules it is used to synthesize. For example, when BFBTF is used to synthesize anticancer agents such as Erlotinib and Lapatinib, it may affect pathways related to cell growth and proliferation . Similarly, when used in the synthesis of agrochemicals like Flusilazole and Prothioconazole, it may affect fungal metabolic pathways .

Result of Action

The molecular and cellular effects of BFBTF’s action are determined by the specific molecules it is used to synthesize. For instance, when BFBTF is used in the synthesis of anticancer agents, the resulting molecules may inhibit the growth of cancer cells . Similarly, when used in the synthesis of agrochemicals, the resulting molecules may inhibit the growth of harmful fungi .

Preparation Methods

Chemical Reactions Analysis

2-Bromo-6-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and strong bases for nucleophilic substitution. Major products formed from these reactions include substituted aromatic compounds and complex organic molecules .

Scientific Research Applications

2-Bromo-6-fluorobenzotrifluoride has a wide range of applications in scientific research, including:

Properties

IUPAC Name

1-bromo-3-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXSSZUHCPBDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378393
Record name 2-Bromo-6-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-85-3
Record name 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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